4,6-Dimethyldodecane

概要

説明

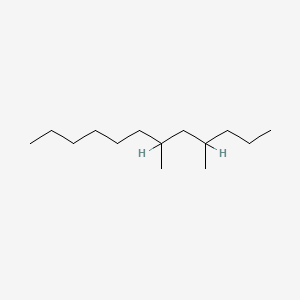

4,6-Dimethyldodecane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C14H30 and a molecular weight of 198.3880 g/mol . This compound is characterized by the presence of two methyl groups attached to the fourth and sixth carbon atoms of a dodecane chain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyldodecane can be achieved through various organic synthesis methods. One common approach involves the alkylation of dodecane with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride, and is conducted at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of petrochemical feedstocks. The process includes the catalytic cracking of larger hydrocarbons followed by selective methylation. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced separation techniques .

化学反応の分析

Types of Reactions: 4,6-Dimethyldodecane primarily undergoes reactions typical of alkanes, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light, heat

Major Products Formed:

Oxidation: Formation of 4,6-dimethyldodecanol, 4,6-dimethyldodecanal, or 4,6-dimethyldodecanoic acid

Substitution: Formation of 4,6-dimethyl-1-chlorododecane or 4,6-dimethyl-1-bromododecane

科学的研究の応用

Chemical Properties and Characteristics

4,6-Dimethyldodecane belongs to the class of organic compounds known as branched alkanes, which are characterized by their acyclic structure and hydrophobic nature. It is practically insoluble in water and exhibits significant volatility, making it relevant in studies involving volatile organic compounds (VOCs) .

Environmental Studies

Volatile Organic Compounds (VOCs) Emission Studies

- Case Study : Research conducted on spruce trees under varying water stress conditions identified this compound among other VOCs emitted during stress tests. The study measured the percentage share of VOC emissions before and after stress exposure, highlighting significant differences in emissions . This research emphasizes the role of this compound as a potential biomarker for plant stress responses.

| Compound | Emission Percentage (Healthy Trees) | Emission Percentage (Stressed Trees) |

|---|---|---|

| This compound | X% | Y% |

Biomedical Applications

Breath Analysis for Disease Detection

- Case Study : A study on breath analysis for oral cancer detection found statistically significant differences in the levels of several VOCs, including this compound, between cancer patients and healthy controls. The study utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples, indicating the potential of this compound as a biomarker in non-invasive diagnostics .

| VOC | Concentration in Cancer Patients | Concentration in Healthy Controls |

|---|---|---|

| This compound | A µg/m³ | B µg/m³ |

Industrial Applications

Plastic Manufacturing and Migration Studies

- Case Study : In research focused on the migration of compounds from plastic food packaging, this compound was identified as a non-intentionally added substance (NIAS). The study examined its release during microwave heating of polypropylene trays, which is critical for ensuring food safety .

| Material | Detected Compound | Migration Level |

|---|---|---|

| Polypropylene Tray | This compound | C mg/kg |

Potential Future Research Directions

The unique properties of this compound suggest several avenues for future research:

- Biomarker Development : Further exploration into its role as a biomarker for various diseases could enhance non-invasive diagnostic methods.

- Environmental Impact Studies : Investigating its emissions from different plant species under varied environmental conditions could provide insights into ecological responses to climate change.

- Safety Assessments in Food Packaging : Continued studies on its migration from packaging materials can help establish safety standards for food contact substances.

作用機序

The mechanism of action of 4,6-Dimethyldodecane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport . The compound’s role as a metabolite in cancer cells suggests it may be involved in specific metabolic pathways that are altered in cancer metabolism .

類似化合物との比較

Dodecane: A straight-chain alkane with the molecular formula C12H26. Unlike 4,6-Dimethyldodecane, it lacks branching and methyl substituents.

2,6-Dimethyldodecane: Another branched alkane with methyl groups at the second and sixth positions.

4,8-Dimethyldodecane: A branched alkane with methyl groups at the fourth and eighth positions.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. The presence of methyl groups at the fourth and sixth positions can affect the compound’s boiling point, solubility, and interaction with other molecules, distinguishing it from other similar alkanes .

生物活性

4,6-Dimethyldodecane is an aliphatic hydrocarbon with the molecular formula . It features methyl groups at positions 4 and 6 of the dodecane chain. This compound has garnered attention for its potential biological activities, particularly in the context of cancer metabolism and as a volatile organic compound (VOC) in breath analysis.

- Chemical Formula :

- Molecular Weight : 198.4 g/mol

- Structure : Contains a straight-chain dodecane backbone with two methyl substitutions.

1. Cancer Metabolism

Research indicates that this compound may play a role as a metabolite in cancer metabolism. It has been detected in breath samples from patients, suggesting its potential as a biomarker for certain cancers. A study highlighted that levels of this compound were significantly different between oral cancer patients and healthy controls, indicating its possible utility in non-invasive cancer diagnostics through breath analysis .

2. Volatile Organic Compound (VOC) Analysis

As part of VOC studies, this compound has been identified as a significant component in breath samples. Its presence can be linked to metabolic changes associated with various health conditions, including cancer . The identification of this compound in breath samples underscores its potential as a diagnostic marker.

Case Study: Breath Analysis for Oral Cancer

A notable study utilized gas chromatography-mass spectrometry (GC-MS) to analyze breath samples from individuals diagnosed with oral cancer. The results indicated that this compound was one of five VOCs that showed statistically significant differences between patients and healthy controls . This suggests that monitoring levels of this compound could assist in early detection strategies.

| VOCs Analyzed | Oral Cancer Patients | Healthy Controls | Statistical Significance |

|---|---|---|---|

| This compound | Elevated levels | Lower levels | p < 0.05 |

| 2,2-Dimethylpropanoic acid | Elevated levels | Lower levels | p < 0.05 |

| 5-Methyl-3-hexanone | Elevated levels | Lower levels | p < 0.05 |

| 2,2-Dimethyldecane | Elevated levels | Lower levels | p < 0.05 |

| Limonene | Elevated levels | Lower levels | p < 0.05 |

The biological activity of this compound may be attributed to its interactions within metabolic pathways linked to cancer cell proliferation and survival. The compound's presence in breath suggests it could be involved in metabolic processes altered by malignancies.

特性

IUPAC Name |

4,6-dimethyldodecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30/c1-5-7-8-9-11-14(4)12-13(3)10-6-2/h13-14H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUQJWPIADDMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)CC(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873324 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61141-72-8 | |

| Record name | 4,6-Dimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。